molecular formula C13H19NO2 B8688392 1-(2-Phenoxyethyl)piperidin-4-ol

1-(2-Phenoxyethyl)piperidin-4-ol

Cat. No.: B8688392
M. Wt: 221.29 g/mol
InChI Key: CIIAJAZDMVEMJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Phenoxyethyl)piperidin-4-ol is a piperidine derivative featuring a phenoxyethyl substituent attached to the piperidine nitrogen and a hydroxyl group at the 4-position. For instance, molecular docking studies against Toxoplasma gondii ME49 TgAPN2 (a metalloprotease) revealed that the 1-(2-phenoxyethyl)piperidine moiety forms van der Waals interactions with residues such as Asp920, Val862, and Arg1366, contributing to its binding stability .

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

1-(2-phenoxyethyl)piperidin-4-ol

InChI

InChI=1S/C13H19NO2/c15-12-6-8-14(9-7-12)10-11-16-13-4-2-1-3-5-13/h1-5,12,15H,6-11H2

InChI Key

CIIAJAZDMVEMJL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1O)CCOC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Piperidin-4-ol Derivatives
Compound Name Substituents/Modifications Biological Target Key Metrics/Findings References
1-(2-Phenoxyethyl)piperidin-4-ol Phenoxyethyl at N1, hydroxyl at C4 TgAPN2 (metalloprotease) Binding energy: −8.3 kcal/mol; van der Waals interactions dominate
LAS_52160953 3,4,5-Trimethylphenoxymethyl at C4 TgAPN2 Binding energy: −8.6 kcal/mol; hydrogen bond with Tyr914 (2.3 Å)
RB-005 (1-(4-octylphenethyl)piperidin-4-ol) Octylphenyl at N1, hydroxyl at C4 Sphingosine Kinase 1 (SK1) 15-fold selectivity over SK2; hydrophobic interactions critical
RB-019 (1-(4-octylphenethyl)piperidin-3-ol) Octylphenyl at N1, hydroxyl at C3 SK1 6.1-fold selectivity over SK2; reduced spatial compatibility vs. RB-005
1-(4-Trifluoromethyl-phenyl)piperidin-4-ol CF3-phenyl at N1, hydroxyl at C4 Chemiluminescence applications Used in analytical chemistry; electron-withdrawing CF3 enhances stability
1-(Pyridin-3-yl)piperidin-4-ol Pyridinyl at N1, hydroxyl at C4 Not specified Synthesized via nucleophilic amination; potential for CNS targeting
Table 2: Binding Affinity and Selectivity Data
Compound Name Binding Energy (kcal/mol) Selectivity Ratio (SK1/SK2) Key Interactions
This compound −8.3 N/A Van der Waals (Asp920, Val862, Arg1366)
LAS_52160953 −8.6 N/A H-bond (Tyr914), hydrophobic (Leu1372, Thr915)
RB-005 N/A 15.0 Hydrophobic octylphenyl tail
RB-019 N/A 6.1 Reduced SK1 binding due to C3-OH

Key Findings from Comparative Studies

Substituent Effects on Binding Affinity: The phenoxyethyl group in this compound facilitates van der Waals interactions, but its binding energy (−8.3 kcal/mol) is lower than LAS_52160953 (−8.6 kcal/mol), which benefits from a hydrogen bond with Tyr914 . Hydrophobic substituents (e.g., octylphenyl in RB-005) enhance selectivity for SK1 by interacting with hydrophobic pockets in the enzyme .

Hydroxyl Position and Selectivity :

  • Moving the hydroxyl group from C4 (RB-005) to C3 (RB-019) reduces SK1 selectivity from 15.0-fold to 6.1-fold, indicating that spatial orientation in the binding pocket is critical .

Electron-Withdrawing Groups :

  • The CF3 group in 1-(4-trifluoromethyl-phenyl)piperidin-4-ol improves stability in analytical applications, likely due to its electron-withdrawing properties .

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